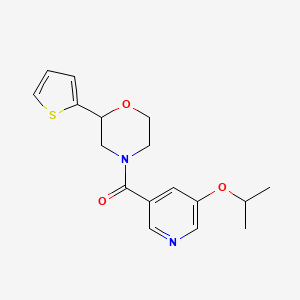
(5-Propan-2-yloxypyridin-3-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Propan-2-yloxypyridin-3-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone: is a complex organic compound that features a pyridine ring substituted with a propan-2-yloxy group and a morpholine ring substituted with a thiophen-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and morpholine precursors. The morpholine derivative can be synthesized separately and then coupled with the pyridine derivative under specific reaction conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: : The compound can be reduced to form different derivatives of the morpholine ring.
Substitution: : Various substituents can be introduced at different positions on the pyridine and morpholine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include pyridine-N-oxide derivatives, reduced morpholine derivatives, and various substituted pyridine and morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and can be used in the study of biological systems.
Medicine: : It could be explored for its potential therapeutic properties.
Industry: : It may have applications in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. It may interact with enzymes, receptors, or other molecular targets to produce its effects. Further research would be needed to elucidate the exact mechanism of action.
Vergleich Mit ähnlichen Verbindungen
This compound can be compared with other similar compounds that have similar structural features, such as:
Pyridine derivatives: : Compounds with pyridine rings substituted with various groups.
Morpholine derivatives: : Compounds with morpholine rings substituted with different substituents.
Thiophene derivatives: : Compounds containing thiophene rings with various substituents.
The uniqueness of this compound lies in its specific combination of substituents on the pyridine and morpholine rings, which may confer unique chemical and biological properties.
Eigenschaften
IUPAC Name |
(5-propan-2-yloxypyridin-3-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(2)22-14-8-13(9-18-10-14)17(20)19-5-6-21-15(11-19)16-4-3-7-23-16/h3-4,7-10,12,15H,5-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZSADYLVAPQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)C(=O)N2CCOC(C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(2,6-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-4-oxobutyl]-1-methylimidazolidine-2,4-dione](/img/structure/B6972050.png)
![(2-Propan-2-ylpyrazol-3-yl)-[4-(pyridazin-3-ylamino)piperidin-1-yl]methanone](/img/structure/B6972053.png)
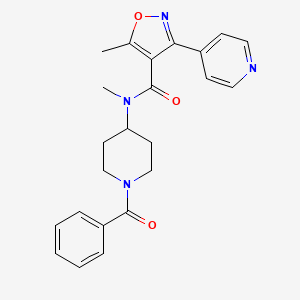
![N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1-cyclopropyl-2-methoxyethanamine](/img/structure/B6972068.png)
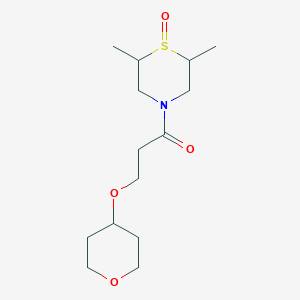
![[4-(Cyclohexylamino)phenyl]methylurea](/img/structure/B6972084.png)
![(5-Propan-2-yloxypyridin-3-yl)-[2-(1,3-thiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B6972088.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]ethanone](/img/structure/B6972092.png)
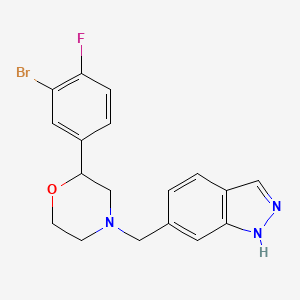
![3-ethyl-N-[5-ethyl-1-(2-methylphenyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxamide](/img/structure/B6972117.png)
![(2-Propan-2-ylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone](/img/structure/B6972119.png)
![N-[[2-(methanesulfonamido)cyclopentyl]methyl]-5-propan-2-yloxypyridine-3-carboxamide](/img/structure/B6972127.png)
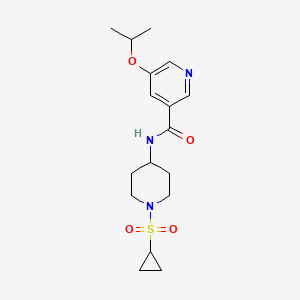
![1-(1-tert-butyltriazol-4-yl)-N-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B6972133.png)
